REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[C:10](Cl)[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C>[Cl:1][C:2]1[N:11]=[C:10]([O:20][C:17]2[CH:18]=[CH:19][C:14]([Cl:13])=[CH:15][CH:16]=2)[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3.4|
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Name
|
|
Quantity
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54 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)OC)C=CC(=N1)Cl
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Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)O
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Name
|
cesium carbonate
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Quantity
|
101.4 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
starting material
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×800 mL)
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Type
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WASH
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Details
|
The organic layer was washed with water (2×300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
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Details
|
The crude product was purified by chromatography on silica gel eluting with 7:1 hexane
|
Name
|
|
Type
|
product
|
Smiles
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ClC1=C(C(=O)OC)C=CC(=N1)OC1=CC=C(C=C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |